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Penicillin G sodium - 69-57-8

Penicillin G sodium

Catalog Number: EVT-278433
CAS Number: 69-57-8
Molecular Formula: C16H18N2NaO4S
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Penicillin G Sodium is a highly water-soluble form of penicillin, often used in research settings due to its ease of preparation and administration. [] It serves as a model compound for studying penicillin chemistry, stability, and interactions with biological systems. Its role in scientific research extends beyond its clinical application, offering insights into antibiotic resistance mechanisms and providing a platform for developing novel drug delivery systems.

Overview

Penicillin G sodium, also known as benzylpenicillin sodium, is a natural antibiotic belonging to the penicillin class. It is primarily derived from the mold Penicillium chrysogenum and is used to treat various bacterial infections, particularly those caused by gram-positive organisms such as Streptococcus pneumoniae and Staphylococcus aureus . The compound is classified as a β-lactam antibiotic, which functions by inhibiting bacterial cell wall synthesis.

Source

Penicillin G sodium is produced through the fermentation of Penicillium chrysogenum. The production process involves extracting and purifying the antibiotic from the fermentation broth, followed by conversion into its sodium salt form for enhanced solubility and stability .

Classification
  • Drug Class: Natural Penicillins
  • ATC Class: J01CE01 (Antibacterials for systemic use)
  • CAS Number: 69-57-8
  • Molecular Formula: C₁₆H₁₇N₂NaO₄S
  • Molecular Weight: 356.37 g/mol .
Synthesis Analysis

Penicillin G sodium can be synthesized through various methods. A common approach involves reacting penicillin G with sodium salts in an organic solvent.

Methods and Technical Details

  1. Basic Reaction Method:
    • Dissolve penicillin G in an organic solvent (e.g., n-butyl acetate).
    • React with triethylamine to form a triethylamine salt.
    • Convert this salt into the sodium salt using sodium acetoacetate or similar reagents.
    • Crystallize the resulting sodium penicillin G from the solution .
  2. Alternative Method:
    • Use dried amoxicillin trihydrate as a starting material.
    • Add absolute methanol and triethylamine to create a reaction mixture.
    • Slowly introduce sodium methoxide under controlled temperature conditions (0°C to 15°C).
    • Maintain pH between 9 and 10 during the reaction, followed by evaporation to isolate the product .
Molecular Structure Analysis

Structure

The molecular structure of penicillin G sodium includes a β-lactam ring, which is crucial for its antibacterial activity. The structure can be represented in various formats:

  • SMILES: [Na+].CC1(C)S[C@@H]2[C@H](NC(=O)Cc3ccccc3)C(=O)N2[C@H]1C(=O)[O-]
  • InChI: InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-/m1./s1 .

Data

The compound's accurate mass is approximately 356.0807 g/mol, and it appears as a white crystalline powder with a melting point around 255°C .

Chemical Reactions Analysis

Penicillin G sodium undergoes several chemical reactions that are significant for its antibacterial action:

  1. Mechanism of Action:
    • Penicillin G sodium acts as a competitive inhibitor of transpeptidase, an enzyme essential for cross-linking peptidoglycans in bacterial cell walls.
    • This inhibition leads to weakened cell walls and ultimately bacterial lysis .
  2. Reactivity:
    • The compound is hygroscopic and can react with acids and oxidizing agents.
    • It is incompatible with heavy metal ions and certain organic solvents .
Mechanism of Action

The primary mechanism of action of penicillin G sodium involves:

  1. Inhibition of Cell Wall Synthesis:
    • By binding to penicillin-binding proteins (PBPs), it disrupts the synthesis of peptidoglycan layers in bacterial cell walls.
    • This disruption triggers autolytic enzymes that lead to cell lysis.
  2. Spectrum of Activity:
    • Effective against many gram-positive bacteria and some gram-negative bacteria under specific conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 255°C
  • Density: About 1.38 g/cm³ at 20°C
  • Storage Conditions: Best stored at temperatures between 2°C to 8°C to maintain stability .

Chemical Properties

  • Molecular Formula: C₁₆H₁₇N₂NaO₄S
  • Solubility: Highly soluble in water due to its sodium salt form.
  • Stability: Sensitive to light and moisture; should be protected from oxidative conditions .
Applications

Penicillin G sodium has several clinical applications:

  1. Treatment of Infections:
    • Used primarily for treating infections caused by susceptible strains of bacteria such as streptococci and staphylococci.
    • Commonly administered via intravenous or intramuscular routes due to poor oral absorption.
  2. Prophylaxis:
    • Employed in preventing infections in patients undergoing certain surgical procedures or those with known exposure to susceptible bacteria .
  3. Research Applications:
    • Utilized in laboratory settings for studying bacterial resistance mechanisms and antibiotic efficacy .
Mechanisms of Action and Molecular Interactions

Inhibition of Peptidoglycan Biosynthesis via Penicillin-Binding Proteins (Penicillin-Binding Proteins)

Penicillin G sodium exerts its bactericidal effect by disrupting the final stages of bacterial cell wall synthesis. The peptidoglycan layer, a mesh-like polymer essential for maintaining cellular structural integrity, requires cross-linking between glycan chains and stem peptides. This process is catalyzed by transpeptidase enzymes termed penicillin-binding proteins due to their affinity for penicillin [3] [7]. Penicillin G sodium binds covalently to the active-site serine residue within penicillin-binding proteins, irreversibly inhibiting their transpeptidase activity. Consequently, nascent peptidoglycan strands fail to form robust cross-links, leading to a structurally deficient cell wall [1] [5].

The inhibition halts peptidoglycan remodeling during bacterial growth and division. Without functional penicillin-binding proteins, bacteria accumulate immature peptidoglycan precursors in the cytoplasm while the existing wall undergoes continuous degradation. This imbalance compromises osmotic stability, rendering cells vulnerable to lysis [1] [8]. Notably, penicillin-binding proteins vary across bacterial species; Streptococcus pneumoniae alone expresses six penicillin-binding proteins with distinct affinities for Penicillin G sodium, influencing its efficacy [4].

Table 1: Key Penicillin-Binding Proteins Targeted by Penicillin G Sodium

Bacterial SpeciesPenicillin-Binding ProteinPrimary FunctionInhibition Impact
Staphylococcus aureusPenicillin-Binding Protein 4Peptidoglycan cross-linkingReduced cell wall rigidity
Streptococcus pneumoniaePenicillin-Binding Protein 2xTranspeptidationAberrant cell division
Escherichia coliPenicillin-Binding Protein 1ABifunctional transglycosylase/transpeptidaseArrested cell elongation
Acinetobacter baumanniiPenicillin-Binding Protein 1aPeptidoglycan polymerizationCell wall thinning and lysis

Structural Basis of β-Lactam Ring Interaction with Bacterial Transpeptidases

The molecular efficacy of Penicillin G sodium resides in its β-lactam ring, a strained four-membered cyclic amide that structurally mimics the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan stem peptides [2] [8]. This mimicry enables competitive binding to the active site of penicillin-binding protein transpeptidases. Upon penetration into the bacterial periplasm, the β-lactam ring undergoes nucleophilic attack by the catalytic serine residue within the conserved SXXK motif of penicillin-binding proteins. This reaction forms a stable acyl-enzyme intermediate, permanently deactivating the transpeptidase [2] [4].

Crystallographic analyses (e.g., PDB ID 3UDI) reveal that Penicillin G sodium’s benzyl side chain occupies a hydrophobic pocket adjacent to the active site in Acinetobacter baumannii Penicillin-Binding Protein 1a. This binding displaces tyrosine 707 by 6.1 Å, allowing van der Waals interactions between the antibiotic’s gem-dimethyl group and the benzyl moiety. Concurrently, hydrogen bonds form between Penicillin G sodium and conserved residues (threonine 672, lysine 669, and threonine 670), stabilizing the complex [8]. The irreversibility of this interaction arises from the inability of water molecules or cellular nucleophiles to efficiently hydrolyze the acyl-enzyme adduct, contrasting with natural peptide substrates [2] [4].

Role of Autolysin Activation in Bacteriolysis Post-Penicillin-Binding Protein Inhibition

Bacteriolysis following Penicillin G sodium exposure is not solely attributable to weakened peptidoglycan. Penicillin-binding protein inhibition indirectly activates endogenous bacterial autolysins—murein hydrolases responsible for controlled cell wall turnover during growth [3] [9]. Under normal conditions, autolysin activity is tightly regulated to prevent autodigestion. Penicillin G sodium disrupts this equilibrium by halting peptidoglycan synthesis while autolysins remain active, creating an imbalance favoring catabolism over anabolism [3].

In Staphylococcus aureus, inhibition of penicillin-binding proteins like Penicillin-Binding Protein 4 triggers dysregulated autolysin (e.g., AtlA) activity. This enzyme cleaves glycosidic bonds within peptidoglycan, exacerbating wall defects initiated by disrupted cross-linking. The combined effects of impaired synthesis and uncontrolled degradation culminate in osmotic lysis [9]. Notably, mutants with reduced autolysin expression exhibit diminished susceptibility to Penicillin G sodium, underscoring the enzyme’s role in mediating lethality post-penicillin-binding protein inhibition [3].

Table 2: Two-Stage Mechanism of Penicillin G Sodium-Induced Bacteriolysis

StageMolecular ProcessConsequence
PrimaryPenicillin-binding protein acylation by β-lactam ringTranspeptidase inhibition; defective peptidoglycan cross-linking
SecondaryDysregulation of endogenous autolysinsUncontrolled hydrolysis of peptidoglycan
OutcomeLoss of cell wall integrityOsmotic lysis and cell death

Substrate-Specific Binding Kinetics to Gram-Positive versus Gram-Negacterial Penicillin-Binding Proteins

Penicillin G sodium demonstrates preferential activity against Gram-positive bacteria due to fundamental differences in cell wall accessibility and penicillin-binding protein affinity. Gram-positive organisms (e.g., Streptococcus pneumoniae, Bacillus anthracis) possess thick, exposed peptidoglycan layers lacking outer membranes, facilitating antibiotic penetration [6] [8]. Their penicillin-binding proteins exhibit high binding affinities for Penicillin G sodium, evidenced by low inhibitory concentration (IC₅₀) values. For example, Penicillin-Binding Protein 2x in Streptococcus pneumoniae displays an IC₅₀ of 0.0059 µM [8].

Conversely, Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) express outer membranes containing porin channels that restrict Penicillin G sodium diffusion. Additionally, their penicillin-binding proteins exhibit intrinsically lower binding affinities. Kinetic studies reveal that Escherichia coli penicillin-binding proteins require higher antibiotic concentrations for inhibition (e.g., dissociation constant [Kᵢ] of 12 µM) compared to Gram-positive counterparts [6] [8]. This inefficiency is compounded by periplasmic β-lactamases, which hydrolyze Penicillin G sodium before it reaches its targets [2].

Notably, even within Gram-positive species, penicillin-binding protein mutations alter binding kinetics. Methicillin-resistant Staphylococcus aureus strains harbor Penicillin-Binding Protein 4 variants (e.g., E183A/F241R) with 150-fold increased Michaelis constant (Kₘ) for ceftobiprole, reducing antibiotic acylation efficiency. Promoter mutations further elevate Penicillin-Binding Protein 4 expression, enhancing resistance by saturating inhibitory sites [4].

Table 3: Comparative Binding Kinetics of Penicillin G Sodium to Penicillin-Binding Proteins

BacteriumPenicillin-Binding ProteinIC₅₀/Kᵢ (µM)Accessibility Barrier
Streptococcus pneumoniaePenicillin-Binding Protein 2x0.0059None (thick peptidoglycan)
Staphylococcus aureus (wild-type)Penicillin-Binding Protein 40.13None
Staphylococcus aureus (CRB mutant)Penicillin-Binding Protein 4196*Altered active-site conformation
Escherichia coliMultiple penicillin-binding proteins8–12Outer membrane porins
Pseudomonas aeruginosaPenicillin-Binding Protein 30.166Porins + β-lactamases

*Value reflects impaired binding due to E183A/F241R mutations [4] [8].

Properties

CAS Number

69-57-8

Product Name

Penicillin G sodium

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C16H18N2NaO4S

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1

InChI Key

XFGIVHXZEANRAL-LQDWTQKMSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Na+]

Solubility

50 to 100 mg/mL at 77 °F (NTP, 1992)

Synonyms

Benpen
Benzylpenicillin
Benzylpenicillin Potassium
Coliriocilina
Crystapen
Or-pen
Parcillin
Pekamin
Pengesod
Penibiot
Penicilina G Llorente
Penicillin G
Penicillin G Jenapharm
Penicillin G Potassium
Penicillin G Sodium
Penicillin Grünenthal
Penilevel
Peniroger
Pfizerpen
Sodiopen
Sodipen
Sodium Benzylpenicillin
Sodium Penicillin
Unicilina
Ursopen
Van-Pen-G

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na]

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